molecular formula C7H8BrN B145976 2-Bromo-4-methylaniline CAS No. 583-68-6

2-Bromo-4-methylaniline

Cat. No. B145976
Key on ui cas rn: 583-68-6
M. Wt: 186.05 g/mol
InChI Key: UVRRJILIXQAAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07384934B2

Procedure details

Combine 2-bromo-4-methyl-phenylamine (8.00 g, 43.0 mmol), CuCN (4.62 g, 51.6 mmol), and NMP (30.0 ml) and stir at reflux. After 75 minutes, cool to ambient temperature, pour the mixture onto ice chips and stir for 1 hour. Remove the resulting precipitate by vacuum filtration. Dissolve the precipitate in NH4OH and extract with dichloromethane. Combine, wash (brine), dry (sodium sulfate), and reduce the extracts to residue. Purify the residue on silica gel using dichloromethane/hexanes (75:25) to give 3.39 g (60%) of an orange solid: mass spectrum (ion spray): m/z=133.1 (M+1).
Quantity
8 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH2:9].[C:10]([Cu])#[N:11]>CN1C(=O)CCC1>[NH2:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)N
Name
CuCN
Quantity
4.62 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
30 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
pour the mixture onto ice chips
CUSTOM
Type
CUSTOM
Details
Remove the resulting precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the precipitate in NH4OH
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
WASH
Type
WASH
Details
Combine, wash (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Purify the residue on silica gel

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.